molecular formula C17H20ClN3O2S B2917508 N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 923165-36-0

N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2917508
CAS No.: 923165-36-0
M. Wt: 365.88
InChI Key: LQJWAMUUPAUZGK-UHFFFAOYSA-N
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Description

The compound “N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide” is a thiazole derivative characterized by a 1,3-thiazol-2-yl core substituted with a carbamoylmethyl group at position 2. This carbamoyl group is further modified with a 4-chlorobenzyl moiety. The thiazole nitrogen at position 2 is linked to a 2,2-dimethylpropanamide group, contributing to its structural rigidity and lipophilicity.

Properties

IUPAC Name

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-17(2,3)15(23)21-16-20-13(10-24-16)8-14(22)19-9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJWAMUUPAUZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the carbamoyl moiety is added via a carbamoylation reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The thiazole ring and carbamoyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name/ID Core Structure Key Substituents Reference
Target Compound 1,3-Thiazol-2-yl - 4-(Carbamoylmethyl-4-chlorobenzyl)
- 2-(2,2-dimethylpropanamide)
Synthesized
2-chloro-N-(thiazol-2-yl)-acetamide () 1,3-Thiazol-2-yl - 2-chloroacetamide
- No aromatic substitution
N-(4-phenylthiazol-2-yl)-acetamide () 1,3-Thiazol-2-yl - 4-phenyl
- 2-chloroacetamide
Compound in 1,3-Thiazol-2-yl - 4-(4-chlorophenyl)
- N-benzylideneamine
Compound Pyridine-thiadiazole - Sulfonamide
- 4-chlorophenyl carbamoyl

Key Observations :

  • The 4-chlorophenyl group is a recurring motif in agrochemicals and pharmaceuticals, enhancing binding to hydrophobic targets .
  • The 2,2-dimethylpropanamide in the target compound likely increases metabolic stability compared to simpler acetamide derivatives (e.g., compounds) .
  • Thiazole derivatives with sulfonamide or azo groups () exhibit distinct electronic properties due to polar substituents, contrasting with the target’s lipophilic profile .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • Lipophilicity : The 2,2-dimethylpropanamide and 4-chlorophenyl groups suggest higher logP compared to sulfonamide-containing derivatives () .
  • Solubility : Polar groups like sulfonamide () or azo linkages () improve aqueous solubility, whereas the target compound’s bulky substituents may limit it .
  • Thermal Stability : Melting points for thiazole derivatives range widely (e.g., 167–171°C in ), suggesting the target compound may exhibit similar stability .

Biological Activity

N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24ClN3O2SC_{18}H_{24}ClN_{3}O_{2}S, and it features a thiazole ring which is known for its diverse biological activities. The presence of the 4-chlorophenyl group contributes to its pharmacological properties by enhancing lipophilicity and possibly influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Studies have indicated that similar thiazole derivatives exhibit antiviral properties. For instance, compounds targeting human adenovirus (HAdV) have shown promising results in inhibiting viral replication . The mechanism often involves interference with viral DNA replication processes.
  • Antitumor Effects : Thiazole derivatives have been reported to possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial properties, particularly against gram-positive bacteria. The thiazole moiety is known to enhance the antimicrobial efficacy of various compounds.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeRelated CompoundsIC50 (μM)Mechanism of Action
AntiviralN-(4-amino-2-chlorophenyl)-5-chloro...0.27Inhibition of HAdV DNA replication
AntitumorVarious thiazole derivativesVariesInduction of apoptosis
AntimicrobialThiazole-based antibioticsVariesDisruption of bacterial cell wall synthesis

Case Studies

  • Antiviral Efficacy : A study highlighted the effectiveness of thiazole derivatives against HAdV, where modifications in the side chains significantly enhanced antiviral potency while reducing cytotoxicity . This indicates that structural variations can lead to improved therapeutic profiles.
  • Cancer Cell Studies : In vitro studies demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
  • Antibacterial Testing : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy .

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